molecular formula C10H18N4O6S2 B1447044 (H-Gly-Cys-OH)2 CAS No. 26798-52-7

(H-Gly-Cys-OH)2

Cat. No. B1447044
CAS RN: 26798-52-7
M. Wt: 354.4 g/mol
InChI Key: FHEXRJMTJAKHSB-WDSKDSINSA-N
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Description

The compound (H-Gly-Cys-OH)2 is a dipeptide found in plasma and urine. It is generated during the catabolism of glutathione. Cysteinylglycine has been suggested to induce oxidative stress and lipid peroxidation, leading to the development of human cancers .


Synthesis Analysis

The synthesis of peptides like (H-Gly-Cys-OH)2 is typically achieved through Fmoc solid-phase peptide synthesis (SPPS). This method is preferred due to the availability of high-quality Fmoc building blocks at low cost, which is a result of the economies of scale arising from the current multiton production of therapeutic peptides by Fmoc SPPS .


Molecular Structure Analysis

The molecular structure of (H-Gly-Cys-OH)2 can be analyzed using tools like PepDraw or ChemSpider . These tools can provide insights into the primary structure of the peptide and calculate theoretical peptide properties.


Chemical Reactions Analysis

The chemical reactions involving (H-Gly-Cys-OH)2 can be complex. For instance, the peptide ligation in water, which is a key reaction in both chemistry and biology, can be achieved through a chemoselective, high-yielding α-aminonitrile ligation that exploits only prebiotically plausible molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of (H-Gly-Cys-OH)2 can be obtained from databases like PubChem and Chemsrc . For instance, the molecular formula of (H-Gly-Cys-OH)2 is C10H18N4O6S2 and its molecular weight is 354.4 .

Scientific Research Applications

Understanding Reaction Mechanisms

  • Hydrogen Abstraction Reactions in Amino Acids : A study by Owen et al. (2012) explored how hydroxyl radicals could initiate the unfolding of amino acids like Glycine (Gly) and Cysteine (Cys), which are components of "(H-Gly-Cys-OH)₂". This research is significant for understanding peptide and protein folding, with implications in diseases like Alzheimer's.

  • Reaction of Hydroxyl Radicals with Glutathione : Sjöberg, Eriksen, and Révész (1982) studied the reaction of hydroxyl radicals with glutathione (which includes Gly and Cys) in aqueous solutions. This research provides insights into how these amino acids interact with radicals, impacting our understanding of oxidative stress in biological systems (Sjöberg et al., 1982).

Chemical Synthesis and Properties

  • Synthesis and Acid Ionization Constants : The synthesis and acid ionization constants of cyclic cystine peptides, including those with Gly and Cys, were investigated by Horvat et al. (2009). This research contributes to the field of peptide chemistry, particularly in understanding the properties of peptides like "(H-Gly-Cys-OH)₂" (Horvat et al., 2009).

  • Glycine-Functionalized Nanoparticles : Glycine-functionalized copper(ii) hydroxide nanoparticles demonstrated superoxide dismutase activity, as studied by Korschelt et al. (2017). This application is notable for its potential use in biotechnology and environmental chemistry, showcasing the utility of glycine in nano-scale applications (Korschelt et al., 2017).

Environmental and Health Implications

  • Environmental Implications of Hydroxyl Radicals : The role of hydroxyl radicals in the environment, including their interactions with organic pollutants, was comprehensively reviewed by Gligorovski et al. (2015). This research is relevant for understanding how amino acids like Gly and Cys in "(H-Gly-Cys-OH)₂" could be involved in environmental oxidative processes (Gligorovski et al., 2015).

Future Directions

The future directions in the research of (H-Gly-Cys-OH)2 could involve further exploration of its role in inducing oxidative stress and lipid peroxidation, and its potential implications in the development of human cancers . Additionally, advancements in peptide synthesis methods could also open up new avenues for the production and application of (H-Gly-Cys-OH)2 .

properties

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]-3-[[(2R)-2-[(2-aminoacetyl)amino]-2-carboxyethyl]disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O6S2/c11-1-7(15)13-5(9(17)18)3-21-22-4-6(10(19)20)14-8(16)2-12/h5-6H,1-4,11-12H2,(H,13,15)(H,14,16)(H,17,18)(H,19,20)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEXRJMTJAKHSB-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)SSCC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)CN)SSC[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(H-Gly-Cys-OH)2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Kapitán, V Baumruk, H Hulačová, P Maloň - Vibrational spectroscopy, 2006 - Elsevier
We report results of Raman optical activity investigation of the hinge peptide (a parallel dimer of the octapeptide H-Thr-Cys-Pro-Pro-Cys-Pro-Ala-Pro-OH with two disulphide bonds) …
Number of citations: 17 www.sciencedirect.com
M Karimi, MT Ignasiak, B Chan, AK Croft, L Radom… - Scientific reports, 2016 - nature.com
Disulfide bonds play a key role in stabilizing protein structures, with disruption strongly associated with loss of protein function and activity. Previous data have suggested that disulfides …
Number of citations: 115 www.nature.com
T Tanabe, K Noda, S Miyagi, N Kurita, S Tanaka… - Chemical Physics …, 2011 - Elsevier
Electron–ion collisions were studied for various protonated peptide monocations with disulfide bonds, using an electrostatic storage-ring equipped with a merged-electron-beam device. …
Number of citations: 1 www.sciencedirect.com
M Kubáňová - 2009 - dspace.cuni.cz
Ramanova optická aktivita (ROA) je moderní spektroskopická metoda, kterou lze s úspěchem aplikovat na celou řadu chirálních vzorků, od malých organických molekul až po …
Number of citations: 0 dspace.cuni.cz

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